molecular formula C14H13FN4S B6439460 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549027-53-2

6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No. B6439460
CAS RN: 2549027-53-2
M. Wt: 288.35 g/mol
InChI Key: XZIWQPFWQJAQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups, including an imidazole ring, a benzothiazole ring, and a fluoro group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The benzothiazole ring is a bicyclic compound consisting of a benzene ring fused to a thiazole ring .

Scientific Research Applications

6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has been studied for its potential applications in the field of science and medicine. It has been investigated for its ability to act as a fluorescent and photoluminescent material, as well as its potential use in drug discovery and development. This compound has also been studied for its potential as a ligand in coordination chemistry and its ability to act as an intermediate in synthetic organic chemistry. Additionally, this compound has been studied for its potential biological activity, including its effects on cell growth and proliferation, as well as its potential to act as an antimicrobial agent.

Mechanism of Action

The exact mechanism of action of 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is not yet known. However, it is believed that this compound may interact with certain proteins and enzymes, which may lead to changes in cell growth and proliferation. Additionally, this compound may interact with certain receptors and channels, which may lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound may have an inhibitory effect on the growth and proliferation of certain cancer cells. Additionally, this compound has been shown to have antimicrobial activity against certain bacteria and fungi. This compound has also been studied for its potential effects on the cardiovascular system, including its ability to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has a number of advantages and limitations for lab experiments. One advantage of this compound is its low cost and availability. Additionally, this compound is relatively easy to synthesize, making it a suitable material for use in lab experiments. However, due to its chemical structure, this compound is not very stable and may degrade over time. Additionally, this compound is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

The potential applications of 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole are numerous, and there are many future directions for research. One potential future direction is to investigate the mechanism of action of this compound and its potential effects on cell growth and proliferation. Additionally, further research could be conducted to explore the potential of this compound as an antimicrobial agent. Additionally, research could be conducted to explore the potential of this compound as a ligand in coordination chemistry, and its potential use in drug discovery and development. Finally, research could be conducted to explore the potential of this compound as a fluorescent and photoluminescent material.

Synthesis Methods

6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can be synthesized via a three-step reaction sequence. The first step is the reaction of 1H-imidazol-1-ylmethyl chloride with 1-ethyl-3-methyl-1H-pyrazol-4-carboxylic acid. This reaction produces 1-ethyl-3-methyl-1H-pyrazol-4-ylmethyl-1H-imidazol-1-ide. This intermediate is then reacted with 1,3-benzothiazol-2-thiol in the presence of sodium hydroxide and sodium bicarbonate. This reaction produces the desired this compound product.

properties

IUPAC Name

6-fluoro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4S/c15-11-1-2-12-13(5-11)20-14(17-12)19-7-10(8-19)6-18-4-3-16-9-18/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIWQPFWQJAQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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